6-(Diethylamino)-2-phenylhexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

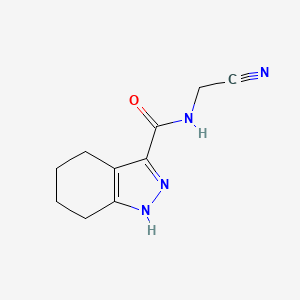

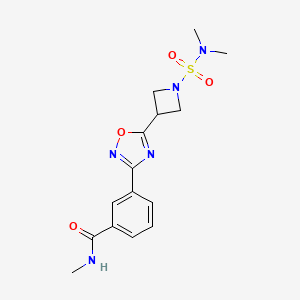

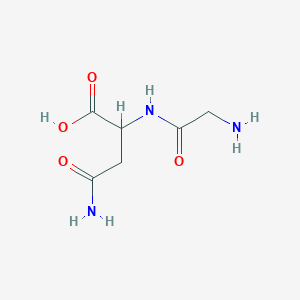

“6-(Diethylamino)-2-phenylhexanamide” is chemically designated as acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, and is commonly known as Lidocaine . It is a local anesthetic agent that is administered topically .

Synthesis Analysis

The synthesis of Lidocaine involves an SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide . The intermediate is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline . The process involves the addition of the acyl group to the reduced N atom simultaneously with the reduction of the nitro compound .

Chemical Reactions Analysis

The chemical reactions involving “6-(Diethylamino)-2-phenylhexanamide” are complex and involve several steps. For instance, the synthesis of Lidocaine involves an SN2 reaction, which is a type of nucleophilic substitution where a lone pair from a nucleophile attacks an electron-deficient electrophilic center and bonds with it .

Aplicaciones Científicas De Investigación

Role in Chemical Synthesis and Material Science

Flexible Structural Element in Molecular Design

6-Aminohexanoic acid, a related compound, has been acknowledged for its hydrophobic, flexible structure, contributing significantly to the synthesis of modified peptides and polyamide synthetic fibers. Its utility as a linker in biologically active structures highlights its relevance in chemical synthesis and materials science (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Biochemical and Cellular Applications

Fluorescent pH Probe for Living Cells

A derivative, 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde (DDXC), was developed into a fluorescent pH probe capable of imaging living cells in extreme acidity. This probe demonstrates the potential of 6-(Diethylamino)-2-phenylhexanamide derivatives in biochemical and cellular studies (Tong et al., 2017).

Anticancer Research

Anticancer Activity of Schiff Bases

Schiff bases derived from diethylamino phenols have shown significant anticancer activity, suggesting that 6-(Diethylamino)-2-phenylhexanamide and its analogs could serve as potential chemotherapeutic agents. These compounds have demonstrated efficacy against cancer cell lines, indicating their therapeutic potential in oncology (Uddin et al., 2020).

Photodynamic Therapy Applications

Silicon Phthalocyanines for Cancer Treatment

Silicon phthalocyanines with diethylamino phenoxy substituents have been synthesized for non-aggregated forms, showing promise in DNA cleavage and phototoxic anticancer activities. These findings underscore the applicability of 6-(Diethylamino)-2-phenylhexanamide derivatives in photodynamic therapy, particularly against neuroblastoma cell lines (Barut et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

6-(diethylamino)-2-phenylhexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-3-18(4-2)13-9-8-12-15(16(17)19)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRITHOZOPVWKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCC(C1=CC=CC=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Diethylamino)-2-phenylhexanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methylpyrimidine](/img/structure/B2718655.png)

![Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B2718656.png)

![1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B2718657.png)

![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)

![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)